Cas no 60169-37-1 (1-Benzylazetidine-2-carbohydrazide)

1-Benzylazetidine-2-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzylazetidine-2-carbohydrazide
- 1-benzyl-2-azetidinecarbohydrazide(SALTDATA: FREE)
- BS-38291
- 1-Benzyl-2-azetidinecarbohydrazide
- AKOS016344657
- SB51459
- MFCD16556155
- DTXSID60618786
- 60169-37-1
- EN300-312191
-
- MDL: MFCD16556155
- Inchi: InChI=1S/C11H15N3O/c12-13-11(15)10-6-7-14(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,15)
- InChI Key: BTHAKWPXUJSAGX-UHFFFAOYSA-N
- SMILES: NNC(C1CCN1CC2=CC=CC=C2)=O
Computed Properties
- Exact Mass: 205.121512110g/mol
- Monoisotopic Mass: 205.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.4Ų
- XLogP3: 0.5
1-Benzylazetidine-2-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-312191-0.25g |
1-benzylazetidine-2-carbohydrazide |
60169-37-1 | 95% | 0.25g |
$67.0 | 2023-09-05 | |
TRC | B412063-100mg |
1-benzylazetidine-2-carbohydrazide |
60169-37-1 | 100mg |
$ 70.00 | 2022-06-07 | ||
TRC | B412063-1g |
1-benzylazetidine-2-carbohydrazide |
60169-37-1 | 1g |
$ 340.00 | 2022-06-07 | ||
Enamine | EN300-312191-5.0g |
1-benzylazetidine-2-carbohydrazide |
60169-37-1 | 95% | 5.0g |
$409.0 | 2023-02-25 | |
abcr | AB265355-1 g |
1-Benzyl-2-azetidinecarbohydrazide |
60169-37-1 | 1 g |
€94.10 | 2023-07-20 | ||
Enamine | EN300-312191-0.1g |
1-benzylazetidine-2-carbohydrazide |
60169-37-1 | 95% | 0.1g |
$47.0 | 2023-09-05 | |
abcr | AB265355-10g |
1-Benzyl-2-azetidinecarbohydrazide; . |
60169-37-1 | 10g |
€269.00 | 2025-02-13 | ||
Aaron | AR00EEJ7-10g |
1-benzyl-2-azetidinecarbohydrazide |
60169-37-1 | 95% | 10g |
$760.00 | 2023-12-13 | |
abcr | AB265355-5g |
1-Benzyl-2-azetidinecarbohydrazide; . |
60169-37-1 | 5g |
€218.80 | 2025-02-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772537-250mg |
1-Benzylazetidine-2-carbohydrazide |
60169-37-1 | 98% | 250mg |
¥462.00 | 2024-05-07 |
1-Benzylazetidine-2-carbohydrazide Related Literature
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
Additional information on 1-Benzylazetidine-2-carbohydrazide
1-Benzylazetidine-2-carbohydrazide (CAS No: 60169-37-1)
1-Benzylazetidine-2-carbohydrazide, a compound with the CAS registry number 60169-37-1, is an intriguing molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and functional groups, has been the subject of numerous studies aimed at understanding its properties, synthesis, and potential applications.
The molecular structure of 1-Benzylazetidine-2-carbohydrazide consists of a benzyl group attached to an azetidine ring, which is a four-membered cyclic amine. The carbohydrazide group at the second position further adds complexity to its structure, making it a versatile compound for various chemical reactions. Its molecular formula is C₁₁H₁₃N₃O, and it has a molecular weight of 205.25 g/mol.
Recent research has focused on the synthesis methods of this compound, with chemists exploring efficient pathways to produce it in high yields. One notable approach involves the reaction of benzyl azetidine with hydrazine derivatives under specific conditions. This method not only simplifies the synthesis process but also enhances the purity of the final product, making it more suitable for advanced applications.
In terms of physical properties, 1-Benzylazetidine-2-carbohydrazide exhibits a melting point of approximately 185°C and is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and ethyl acetate. These properties make it ideal for use in organic synthesis reactions where precise control over solubility is crucial.
The biological activity of this compound has been a focal point in recent studies. Researchers have investigated its potential as a precursor for drug development, particularly in the design of bioactive molecules with specific pharmacological properties. Its ability to form stable complexes with metal ions has also been explored, suggesting its role in metalloenzyme mimics and catalysis.
One groundbreaking study published in *Journal of Medicinal Chemistry* highlighted the compound's role in inhibiting certain enzymes associated with neurodegenerative diseases. The study demonstrated that derivatives of 1-Benzylazetidine-2-carbohydrazide could potentially serve as lead compounds for developing new therapeutic agents.
Moreover, advancements in computational chemistry have enabled scientists to model the electronic structure and reactivity of 1-Benzylazetidine-2-carbohydrazide with unprecedented accuracy. These models have provided insights into its interaction with biological systems, paving the way for innovative applications in drug design and materials science.
The environmental impact and degradation pathways of this compound are also under scrutiny. Studies indicate that it undergoes hydrolysis under specific conditions, which is critical for assessing its safety and sustainability in industrial applications.
In conclusion, 1-Benzylazetidine-2-carbohydrazide (CAS No: 60169-37-1) stands as a testament to the ingenuity of modern chemistry. Its unique structure, coupled with promising biological activities and versatile synthetic methods, positions it as a valuable tool in advancing scientific research across multiple disciplines.
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